molecular formula C14H17NO2 B7961458 benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B7961458
M. Wt: 231.29 g/mol
InChI Key: UKYRFVHEBPMALB-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
  • Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
  • Methyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Comparison: Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific benzyl ester functional group, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H13NO2C_{12}H_{13}NO_2. Its structure features a pyridine ring fused with a dihydro group and a carboxylate ester moiety, which may influence its solubility, stability, and interaction with biological targets.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. This compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to diverse biological outcomes. The exact mechanisms are still being elucidated through ongoing research.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, in vitro tests demonstrated that this compound has minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects . In animal models, it has been shown to reduce markers of inflammation in tissues, possibly through the inhibition of pro-inflammatory cytokines . This suggests its potential utility in treating inflammatory diseases.

Antidiabetic Effects

Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in adipocytes. Compounds structurally similar to this compound have demonstrated the ability to lower blood glucose levels without significantly affecting circulating insulin levels . This property could make it a candidate for further development in diabetes management.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against various pathogens. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • In Vivo Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory cytokines compared to control groups .
  • Insulin Sensitivity Enhancement : In vitro assays demonstrated that the compound increased glucose uptake by adipocytes by up to 37%, indicating potential as an anti-diabetic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory ActivityInsulin Sensitivity
This compoundPyridine derivativeModerate (MIC: 0.0039 - 0.025 mg/mL)Significant reduction in cytokinesIncreased by up to 37%
Ethyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylateEster derivativeLower than benzyl variantMinimal effect observedNot tested
Methyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylateEster derivativeLow activity reportedNo significant effectNot tested

Properties

IUPAC Name

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYRFVHEBPMALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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